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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282 Get Quote

Introduction: The Scope of this Guide
This technical document addresses the specific challenges associated with 2-Fluoro-

Adenosine-5'-Triphosphate (2-Fl-ATP).

Critical Distinction: This guide focuses on Adenine-C2-substituted 2-Fluoro-ATP (often used as

a 19F-NMR probe), not the ribose-modified 2'-Fluoro-ATP (used in RNA stability).

2-Fl-ATP is a powerful tool for fragment-based drug discovery (FBDD) and mechanistic studies

because the fluorine atom at the C2 position of the adenine ring serves as a sensitive NMR

reporter without significantly disrupting Watson-Crick pairing or hinge-region binding in kinases.

However, its electronic properties differ from native ATP, leading to specific experimental

pitfalls.

Module 1: Kinetic Anomalies & Substrate Validity
Q: I substituted ATP with 2-Fl-ATP in my kinase assay,
but the reaction rate ( ) dropped significantly. Is my
batch defective?
A: Not necessarily. While 2-Fl-ATP is a valid substrate for many kinases (e.g., PKA, CDK2), it is

not kinetically identical to ATP.
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The Mechanism: The fluorine atom at the C2 position is highly electronegative. This withdraws

electron density from the adenine ring, specifically lowering the

of the N1 and N3 nitrogens.

Consequence: This alters the hydrogen bond strength with the kinase "hinge" region. While

the binding mode is often structurally indistinguishable from ATP, the residence time and

turnover rate (

) can change.

Troubleshooting Protocol: You cannot use the

of ATP for 2-Fl-ATP. You must empirically determine the

for the fluorinated analog.

Step-by-Step Validation:

Fix Enzyme Concentration: Use the same

as your standard ATP assay.

Titrate 2-Fl-ATP: Prepare a dilution series of 2-Fl-ATP (0.5x to 20x the estimated

of native ATP).

Measure Velocity: Record initial rates (

).

Fit Data: Use the Michaelis-Menten equation to extract

(2-Fl-ATP).

Data Comparison:
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Parameter Native ATP
2-Fluoro-ATP
(Analog)

Impact

Modification None C2-Fluorine (Adenine) Electronic withdrawal

Hinge Binding Standard H-bonds Altered H-bond acidity
/

shift

Detection Absorbance/Lum. 19F-NMR / UV
Enables NMR

screening

Turnover 100% (Reference) Enzyme-dependent Often 50-90% of ATP

Module 2: 19F-NMR Signal Optimization
Q: My 19F-NMR signals for 2-Fl-ATP are broad and weak,
even at high concentrations. Should I move to a higher
field magnet (e.g., 800 MHz)?
A:NO. Moving to a higher field often worsens the signal for fluorinated ligands bound to

proteins.

The Mechanism: Fluorine has a large Chemical Shift Anisotropy (CSA).[1] The relaxation rate (

) driven by CSA scales with the square of the magnetic field strength (

).

At high fields (600 MHz+), CSA becomes the dominant relaxation mechanism, causing rapid

signal decay and line broadening.

Corrective Actions:

Lower the Field: If possible, measure at 400 MHz or 500 MHz. This often yields sharper

peaks for protein-bound fluorinated ligands than 800 MHz.

Use CPMG Filters: If you are running a ligand-observed displacement assay (e.g.,
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-relaxation filter), ensure your CPMG delay is optimized.

Too short: You see protein background.[2][3]

Too long: You lose the bound ligand signal entirely.

Q: I see "ghost peaks" near my 2-Fl-ATP signal. Is this
contamination?
A: This is likely Hydrolysis. 2-Fl-ATP is susceptible to hydrolysis, generating 2-Fl-ADP and

inorganic phosphate.

2-Fl-ATP Shift: ~ -51 to -52 ppm (depending on reference).

2-Fl-ADP Shift: Shifts slightly downfield or upfield depending on pH and

coordination.

Visualizing the Workflow:

Issue: Broad/Weak 19F Signal Check Field Strength

> 600 MHz

400 - 500 MHz

CSA Dominates Relaxation
Lines Broaden

Reduced CSA Effect
Sharper Lines

Check for Ghost Peaks
(Hydrolysis to ADP)

Click to download full resolution via product page

Figure 1: Decision tree for troubleshooting poor 19F-NMR signal quality. Note the counter-

intuitive recommendation to use lower field strengths.

Module 3: Competitive Displacement Assays (Z-
Factor)
Q: I am using 2-Fl-ATP as a probe to screen for
inhibitors. My assay window is tiny (low Z-factor). Why?
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A: You are likely using a probe concentration (

) that is too high relative to its affinity (

), or the enzyme concentration is too high.

The Logic: In a displacement assay (the "spy molecule" approach), you detect the release of

the 2-Fl-ATP from the protein upon binding of a competitor.

If

: The protein is saturated. A weak competitive inhibitor cannot displace enough 2-Fl-ATP to
generate a visible signal change (change in

or Chemical Shift).

If

: The signal-to-noise ratio is too low to detect the bound state initially.

Optimization Protocol:

Determine

first: Titrate the protein into a fixed concentration of 2-Fl-ATP (e.g., 10

M) and monitor the change in line width or chemical shift.

Set Probe Concentration: Optimal sensitivity for competition is usually achieved when

.

Check

: Fluorine is electronegative and can alter

coordination. Ensure your buffer contains excess

(e.g., 5-10 mM) to stabilize the triphosphate tail, as 2-Fl-ATP-Mg complex is the true
substrate.
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Competition Workflow Diagram:

1. Protein + 2-Fl-ATP (Probe)
(Bound State: Broad Signal)

2. Add Competitor (Inhibitor) CRITICAL: If [Probe] >> Kd,
Result 1 is suppressed.

Competitor binds stronger
(Ki < Kd_probe)

Competitor binds weaker
(Ki >> Kd_probe)

Probe Displaced
Signal Sharpens (Free State)

Probe Remains Bound
Signal Stays Broad

Click to download full resolution via product page

Figure 2: Mechanism of the 19F-NMR competitive displacement assay. The assay relies on the

distinct relaxation properties of bound vs. free 2-Fluoro-ATP.

Module 4: Stability & Handling
Q: Can I store 2-Fl-ATP stocks at -20°C indefinitely?
A: No. While Fluorine stabilizes the glycosidic bond (N9-C1') relative to hydrogen, the

triphosphate chain remains labile.

Risk: Repeated freeze-thaw cycles accelerate hydrolysis of the

-phosphate.

Symptom: In NMR, you will see the appearance of a secondary doublet corresponding to 2-

Fl-ADP. In kinetic assays, this acts as a product inhibitor.

Best Practice:
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Aliquot stocks (e.g., 10 mM) into single-use volumes.

Store at -80°C.

Buffer at pH 7.0 - 7.5. Avoid acidic conditions, which accelerate depurination (though 2-F

protects against this slightly).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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